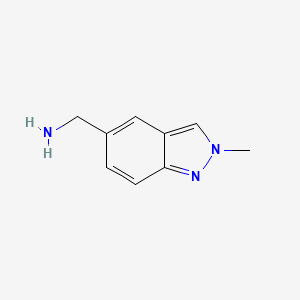

(2-Methyl-2H-indazol-5-YL)methanamine

Vue d'ensemble

Description

(2-Methyl-2H-indazol-5-YL)methanamine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-indazol-5-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and a base such as potassium carbonate in the presence of a phase transfer catalyst like tetrabutylammonium iodide. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be reduced and cyclized to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methyl-2H-indazol-5-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted indazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Overview:

This compound is recognized for its role in the development of therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively.

Applications:

- Anticancer Agents: Research indicates that derivatives of (2-Methyl-2H-indazol-5-YL)methanamine can inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For example, studies have shown that indazole derivatives exhibit cytotoxic effects on various cancer cell lines.

- Neuroprotective Effects: The compound has been investigated for its neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Biomedicine

Overview:

In biomedicine, this compound serves as a crucial building block for synthesizing biologically active molecules.

Applications:

- Diagnostic Agents: It is utilized in the synthesis of imaging agents for positron emission tomography (PET) scans, particularly in neuroendocrine tumors. The ability to label this compound with radioactive isotopes enhances its utility in diagnostic imaging.

- Biochemical Assays: The compound is employed in various biochemical assays to study enzyme interactions and cellular responses, contributing to the understanding of metabolic pathways.

Pharmaceutical Intermediates

Overview:

As a pharmaceutical intermediate, this compound is integral in the synthesis of more complex pharmaceutical compounds.

Applications:

- Synthesis of Antidepressants: The compound has been explored as a precursor in the synthesis of novel antidepressants, leveraging its structural properties to enhance pharmacological efficacy.

- Anti-inflammatory Drugs: Research has indicated its potential use in synthesizing anti-inflammatory agents, targeting pathways associated with inflammation.

-

Anticancer Activity Study:

- A study conducted on various indazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

-

Neuroprotective Research:

- In a model of neurodegeneration, this compound showed promise in reducing oxidative stress markers and improving cognitive function in animal models, suggesting potential therapeutic benefits for Alzheimer's disease.

-

Pharmaceutical Synthesis:

- A synthesis route involving this compound was developed for an antidepressant drug candidate, showcasing improved efficacy compared to existing treatments due to enhanced receptor binding affinity.

Mécanisme D'action

The mechanism of action of (2-Methyl-2H-indazol-5-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: Another heterocyclic compound with a similar structure but different biological activities.

Imidazole: Shares the nitrogen-containing ring but has distinct chemical properties and applications.

Pyrazole: Similar in structure but differs in the position of nitrogen atoms and its reactivity.

Uniqueness

(2-Methyl-2H-indazol-5-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

(2-Methyl-2H-indazol-5-YL)methanamine , also known by its chemical identifier CID 44119283, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H11N3

- Molecular Weight : 161.21 g/mol

- CAS Number : 2055841-17-1

The structure of this compound features an indazole ring system, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with indazole scaffolds often exhibit:

- Inhibition of Enzymatic Activity : Indazoles can act as inhibitors for specific enzymes, potentially modulating pathways involved in cancer progression and other diseases.

- Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, compounds containing the indazole moiety have demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity.

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | HT29 | 6.1 ± 1.1 |

| Indazole Derivative A | BRAFV600-mutant melanoma | 20 |

| Indazole Derivative B | Various cancer types | 720 |

These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against several strains of fungi and bacteria, indicating its potential use as an antifungal agent.

Case Study: Antifungal Activity

In a study assessing the antifungal effects of various indazole derivatives, this compound was tested against Candida albicans and other resistant strains.

| Compound | Test Strain | Activity |

|---|---|---|

| This compound | C. albicans | Strongly active at 1 mM |

| Control Drug | Miconazole | Moderate activity |

The results demonstrated that this compound could inhibit fungal growth effectively, warranting further exploration in clinical settings.

Research Findings and Literature Review

A comprehensive review of literature reveals several studies focusing on the synthesis and biological evaluation of indazole derivatives. Notably:

- Synthesis and Evaluation : Research has shown that modifications to the indazole structure can enhance biological activity. Substituents at various positions significantly affect potency against cancer and microbial targets .

- Structure-Activity Relationship (SAR) : Detailed SAR studies indicate that specific functional groups on the indazole scaffold are crucial for enhancing inhibitory activities against enzymes like IDO1, which is implicated in tumor immune evasion .

- Clinical Implications : The promising results from preclinical studies suggest that this compound could advance into clinical trials for both anticancer and antimicrobial therapies.

Propriétés

IUPAC Name |

(2-methylindazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVHQXDYGSOVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.